

In Vitro Antifungal Activity of Albaconazole

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Compound Focus: Albaconazole

CAS No.: 187949-02-6

Cat. No.: S517838

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The following data compiles MIC (Minimum Inhibitory Concentration) values from research findings, providing a quantitative measure of **albaconazole**'s potency. Lower MIC values indicate greater potency.

Fungal Organism	Albaconazole MIC ($\mu\text{g/mL}$)	Fluconazole MIC ($\mu\text{g/mL}$)	Voriconazole MIC ($\mu\text{g/mL}$)	Itraconazole MIC ($\mu\text{g/mL}$)	Source / Isolate Reference
<i>Candida albicans</i> (CAAL97)	<0.001	0.018	<0.003	—	[1]
<i>Candida albicans</i> (DSY735)	0.063	11.0	0.101	—	[1]
<i>Candida krusei</i> (CAKR8)	0.005	12.9	<0.003	—	[1]
<i>Candida glabrata</i> (CAGL2)	0.065	7.7	0.061	—	[1]
<i>Candida parapsilosis</i> (CAPA2)	0.011	>30	0.905	—	[1]

Fungal Organism	Albaconazole MIC ($\mu\text{g/mL}$)	Fluconazole MIC ($\mu\text{g/mL}$)	Voriconazole MIC ($\mu\text{g/mL}$)	Itraconazole MIC ($\mu\text{g/mL}$)	Source / Isolate Reference
<i>Cryptococcus neoformans</i> (H99)	0.0195	—	—	—	[2]
<i>Cryptococcus neoformans</i> (Range)	≤ 0.0012 to 0.156	—	—	—	[2]
<i>Aspergillus fumigatus</i> (ASFU7)	0.23	—	0.15	0.42	[1]
<i>Aspergillus fumigatus</i> (ASFU13)	1.1	—	< 0.35	> 71	[1]
<i>Scedosporium spp.</i> (SCSP1)	0.5	—	0.125	—	[1]

Experimental Protocols for In Vitro Assessment

Researchers use standardized methods to evaluate antifungal activity. Below are detailed protocols for key techniques applicable to **albaconazole** testing.

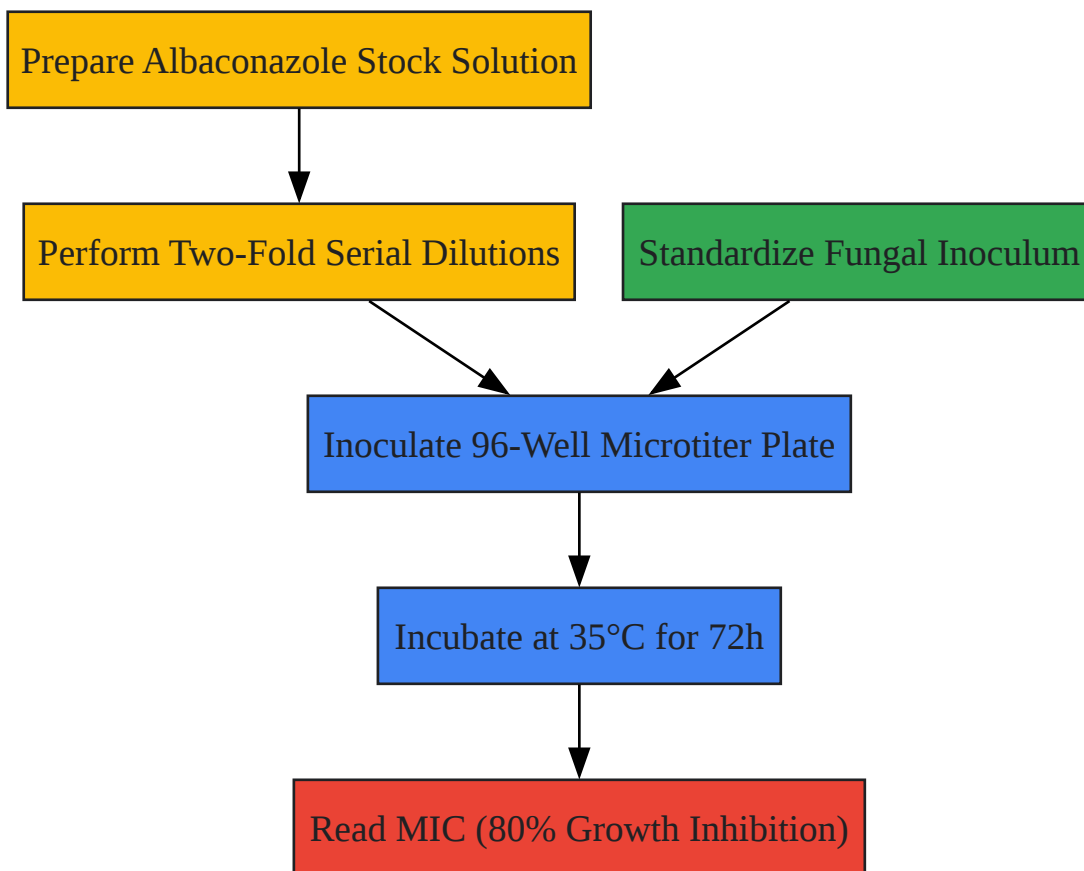
Broth Microdilution for MIC Determination

This is the standard CLSI/EUCAST reference method for determining MICs [3].

- Antifungal Agent Preparation:** Prepare a stock solution of **albaconazole**, often in 100% dimethyl sulfoxide (DMSO), at a high concentration (e.g., 1,000 $\mu\text{g/mL}$) [2]. Perform two-fold serial dilutions in a broth medium like RPMI 1640.
- Inoculum Preparation:** Adjust the fungal suspension (e.g., yeast cells or conidia) to a density of approximately $0.5 - 2.5 \times 10^3$ CFU/mL in the broth medium [2].

- **Inoculation and Incubation:** Dispense the diluted drug solutions into a 96-well microtiter plate. Inoculate each well with the prepared fungal suspension. Incubate the plate at 35°C for 48-72 hours, depending on the organism [2].
- **Endpoint Reading:** The MIC endpoint for azoles is typically defined as the lowest drug concentration that results in an 80% reduction in growth compared to the drug-free control [2]. Reading can be performed visually or spectrophotometrically for automation.

The workflow for this method can be visualized as follows:



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Checkerboard Method for Combination Testing

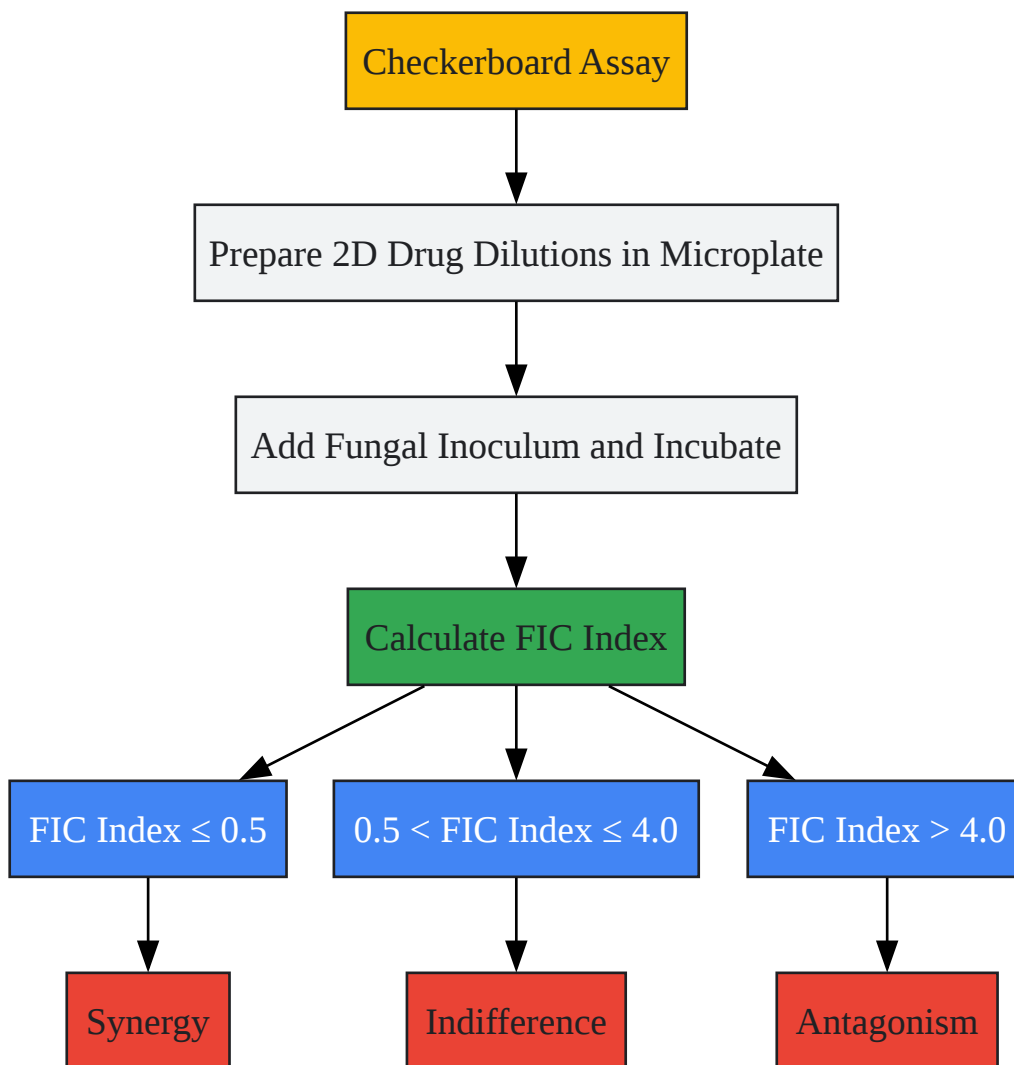
This technique assesses the interaction (synergy, indifference, antagonism) between **albaconazole** and a second antifungal agent [3].

- **Microplate Setup:** Prepare two-dimensional serial dilutions of the two drugs in a 96-well plate. One drug is diluted along the rows and the other along the columns, creating a matrix of all possible

concentration combinations.

- **Inoculation and Incubation:** The fungal inoculum is added to each well, and the plate is incubated as in the broth microdilution method.
- **Data Analysis:** The Fractional Inhibitory Concentration Index (FIC Index) is calculated. The interpretation is generally as follows:
 - **Synergy:** FIC Index ≤ 0.5
 - **Indifference:** $0.5 < \text{FIC Index} \leq 4.0$
 - **Antagonism:** FIC Index > 4.0

The logical structure of the checkerboard method and its interpretation is shown below:



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Key Characteristics and Development Status

- **Mechanism of Action:** **Albaconazole** inhibits fungal cytochrome P450-dependent lanosterol 14 α -demethylase (CYP51), disrupting ergosterol synthesis in the fungal cell membrane [4] [5].
- **Spectrum of Activity:** It demonstrates a broad spectrum including pathogenic yeasts (e.g., *Candida spp.*, *Cryptococcus neoformans*), dermatophytes, and filamentous fungi (e.g., *Aspergillus spp.*, *Scedosporium spp.*) [4] [1].
- **Status:** As of 2020, **albaconazole** was reported to be in phases I-II clinical trials [4]. While it has been investigated for fungal infections and Chagas disease, its advanced development and regulatory approval status for human use should be verified via current clinical trial databases.

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